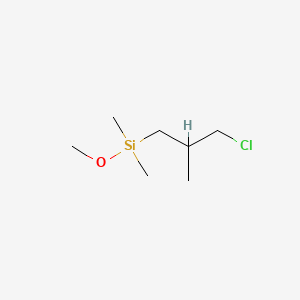

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Description

Properties

IUPAC Name |

(3-chloro-2-methylpropyl)-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZYFOFQNBVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697736 | |

| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18244-08-1 | |

| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via a platinum-catalyzed mechanism, where the Si–H bond of methoxydimethylsilane adds to the less substituted carbon of methallyl chloride, forming the desired branched silane. Speer et al. (2015) demonstrated that Karstedt’s catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) at 0.05 mol% loading achieves 89% yield under continuous flow conditions. The exothermic nature of the reaction necessitates temperature control at 80–90°C to prevent side reactions such as oligomerization.

Table 1: Hydrosilylation Performance Under Varied Conditions

| Parameter | Optimal Value | Yield (%) | Side Products (%) |

|---|---|---|---|

| Temperature | 80°C | 89 | 3 |

| Catalyst Loading | 0.05 mol% Pt | 88 | 2 |

| Pressure | Ambient | 85 | 5 |

Nucleophilic Substitution of Methoxydimethylchlorosilane

Nucleophilic displacement of chloride in methoxydimethylchlorosilane by a 3-chloro-2-methylpropyl Grignard reagent offers an alternative pathway, particularly suitable for small-scale syntheses.

Grignard Reagent Preparation and Reactivity

The 3-chloro-2-methylpropylmagnesium chloride is generated in situ from 1-chloro-3-chloro-2-methylpropane and magnesium turnings in anhydrous tetrahydrofuran (THF). Upon addition to methoxydimethylchlorosilane at −20°C, the Grignard reagent displaces chloride, yielding the target silane.

Challenges and Mitigation Strategies

Table 2: Nucleophilic Substitution Yield vs. Temperature

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| −20 | 75 | 92 |

| 0 | 68 | 87 |

| 25 | 45 | 78 |

Alkylation of Methoxydimethylsilane with 3-Chloro-2-methylpropyl Chloride

Alkylation leverages the electrophilic character of 3-chloro-2-methylpropyl chloride, which reacts with the nucleophilic silicon center in methoxydimethylsilane under Lewis acid catalysis.

Role of Lewis Acids

AlCl₃ and FeCl₃ facilitate chloride abstraction, generating a silylium ion intermediate that reacts with 3-chloro-2-methylpropyl chloride. While AlCl₃ affords higher yields (72%), FeCl₃ reduces corrosion risks in industrial setups.

Limitations and Scalability

-

Steric Hindrance : Bulky substituents on silicon slow the reaction, necessitating 24-hour reflux periods.

-

Product Isolation : Vacuum distillation at 10 mmHg isolates the silane (bp 88°C) from unreacted starting materials.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrosilylation | 89 | 95 | High | Moderate |

| Nucleophilic Sub. | 75 | 92 | Low | High |

| Alkylation | 72 | 88 | Moderate | Low |

Hydrosilylation outperforms other methods in yield and scalability, making it the preferred industrial approach. Nucleophilic substitution suits lab-scale production due to simpler setups, while alkylation’s corrosion issues limit its utility .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanols.

Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as (3-amino-2-methylpropyl)(methoxy)dimethylsilane or (3-mercapto-2-methylpropyl)(methoxy)dimethylsilane can be formed.

Hydrolysis Products: Silanols and siloxanes.

Oxidation Products: Silanols and siloxanes.

Scientific Research Applications

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.

Biology: It is used in the modification of biomolecules for enhanced stability and functionality.

Medicine: The compound is explored for drug delivery systems and as a precursor for bioactive silanes.

Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane involves the reactivity of the silicon atom and the functional groups attached to it. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile intermediate in various chemical reactions. The chlorine atom and methoxy group provide sites for nucleophilic substitution and hydrolysis, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications depend on the substituents attached to the silicon atom. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Related Silanes

Key Observations:

- Chloropropyl vs. Chloromethyl: The presence of a longer chloropropyl chain (as in DL-102 and the target compound) enhances compatibility with organic polymers compared to chloromethyl analogs .

- Methoxy Group Count: Trimethoxysilanes (e.g., (3-Chloropropyl)trimethoxysilane) exhibit higher hydrolytic reactivity due to three methoxy groups, enabling faster crosslinking in coatings. In contrast, dimethoxy/methyl-substituted silanes (e.g., DL-102) offer controlled reactivity for tailored adhesion .

- Chlorine Position: Trichloro derivatives (e.g., Trichloro(3-chloro-2-methylpropyl)silane) are more reactive in nucleophilic substitutions but less stable in aqueous environments compared to methoxy-containing analogs .

Lipophilicity and Substituent Effects

Lipophilicity (logK) is influenced by substituent type and position:

- Methoxy groups generally increase hydrophilicity, but their position affects logK. For example, 3-methoxy isomers exhibit higher lipophilicity than 2- or 4-methoxy derivatives .

- Chlorinated alkyl chains (e.g., 3-chloropropyl) enhance lipophilicity compared to non-halogenated chains, improving compatibility with hydrophobic matrices .

Biological Activity

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound with potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological effects of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The structure consists of a chlorinated alkyl chain attached to a dimethylsilane group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms:

- Cell Membrane Interaction : The silane group can interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may also exhibit inhibitory effects on specific biological pathways.

- Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds are known to induce oxidative stress, which can lead to cellular damage.

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related chlorinated compounds often exhibit cytotoxic effects. Studies indicate that exposure to chlorinated organics can lead to:

- Cytotoxicity : Induction of apoptosis in various cell lines.

- Genotoxicity : Potential DNA damage as observed in assays using mammalian cells.

A summary of toxicity data is presented in Table 1.

| Endpoint | Observation | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Genotoxicity | DNA damage in mammalian cells | |

| Environmental Impact | Potential bioaccumulation |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study on Silane Compounds : A study demonstrated that silane compounds could disrupt cellular signaling pathways by modifying membrane properties, leading to altered cell proliferation rates .

- Chlorinated Compounds and Cytotoxicity : Research on chlorinated organics revealed significant cytotoxic effects across multiple cell lines, indicating a need for careful evaluation of similar compounds .

- Environmental Studies : Investigations into the environmental impact of silanes have shown that they can persist in ecosystems and affect microbial communities, raising concerns about their long-term ecological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with precursor compounds like chloro(dimethyl)silane derivatives. For example, halogenated intermediates (e.g., 3-chloropropyltrimethoxysilane) can be modified via nucleophilic substitution or hydrosilylation reactions .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For instance, Heck coupling or hydrosilylation protocols (as seen in analogous silane syntheses) require inert atmospheres and precise stoichiometry .

- Step 3 : Monitor purity using gas chromatography (GC) or HPLC, and validate yields via NMR or mass spectrometry.

- Key Data :

| Reaction Type | Catalyst | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Hydrosilylation | Pt/C | 80–100°C | 70–85% | |

| Nucleophilic Substitution | None | RT | 60–75% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Step 1 : Use ¹H/¹³C NMR to confirm substituent positions and silane backbone integrity. For example, methoxy (-OCH₃) protons appear as singlets at ~3.3 ppm .

- Step 2 : FT-IR to identify functional groups (e.g., Si-O-C at 1050–1150 cm⁻¹, Si-Cl at 500–600 cm⁻¹) .

- Step 3 : Elemental analysis (EA) or GC-MS to assess purity (>98% as per industrial standards) .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Step 1 : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of Si-Cl bonds .

- Step 2 : Maintain temperatures 2–8°C to slow degradation, as higher temperatures accelerate siloxane formation .

- Step 3 : Avoid exposure to moisture or strong acids/bases, which can hydrolyze the silane into undesired byproducts .

Advanced Research Questions

Q. How to design experiments for incorporating this silane into polymer or hybrid material synthesis?

- Methodology :

- Step 1 : Functionalize surfaces via sol-gel processes . For example, silane coupling agents can anchor to silica nanoparticles, with methoxy groups enabling crosslinking .

- Step 2 : Optimize curing conditions (e.g., humidity, temperature) to balance hydrolysis and condensation rates. Use TGA/DSC to monitor thermal stability .

- Step 3 : Characterize hybrid materials with XPS or SEM-EDS to confirm silane integration and uniformity .

Q. How can researchers resolve contradictions in catalytic activity data when using this silane as a precursor?

- Methodology :

- Step 1 : Perform reproducibility checks under identical conditions (e.g., catalyst loading, solvent purity). Contradictions often arise from trace moisture or oxygen .

- Step 2 : Use DoE (Design of Experiments) to isolate variables. For example, vary reaction time and temperature to identify optimal catalytic windows .

- Step 3 : Validate results with kinetic studies (e.g., Arrhenius plots) to distinguish between intrinsic reactivity and experimental artifacts .

Q. What advanced analytical methods validate the role of this silane in surface modification or biofunctionalization?

- Methodology :

- Step 1 : AFM or contact angle measurements to assess surface hydrophobicity post-functionalization .

- Step 2 : X-ray reflectivity or ellipsometry to measure silane layer thickness and density .

- Step 3 : In situ FT-IR or Raman spectroscopy to monitor real-time binding kinetics on substrates like gold or glass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.